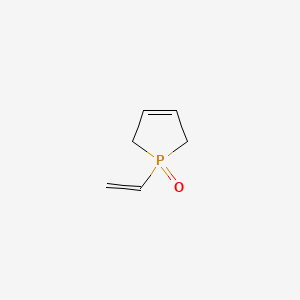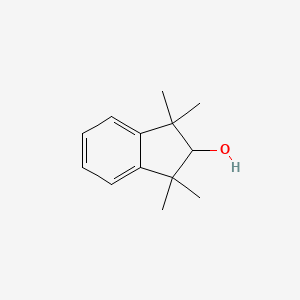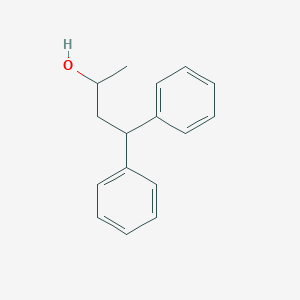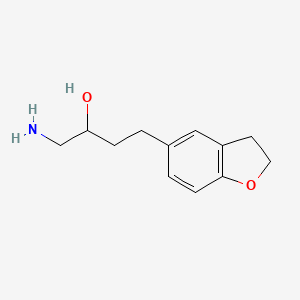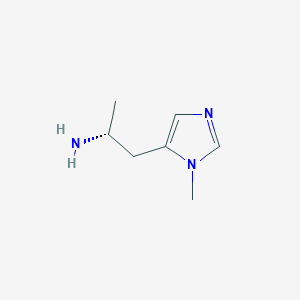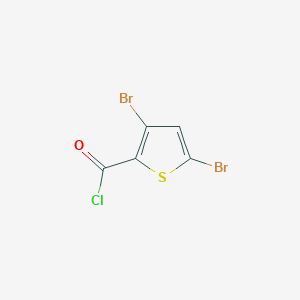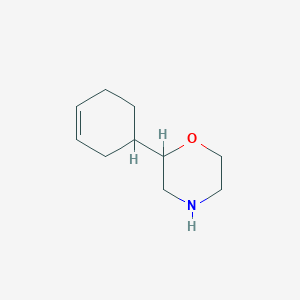
2-(Cyclohex-3-en-1-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohex-3-en-1-yl)morpholine is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.2 g/mol . It is also known by other names such as 4-(1-Cyclohexen-1-yl)morpholine and N-Morpholino-1-cyclohexene . This compound is characterized by a morpholine ring attached to a cyclohexene ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Cyclohex-3-en-1-yl)morpholine involves the reaction of cyclohexanone with morpholine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene under reflux conditions, with the removal of water to drive the reaction to completion . The product is then purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to enhance yield and purity .
化学反応の分析
Types of Reactions
2-(Cyclohex-3-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-(Cyclohex-3-en-1-yl)morpholine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes
作用機序
The mechanism of action of 2-(Cyclohex-3-en-1-yl)morpholine involves its interaction with various molecular targets. The morpholine ring can act as a nucleophile, participating in reactions with electrophilic centers. The cyclohexene ring can undergo addition reactions, forming new carbon-carbon bonds . These interactions are crucial in its role as an intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1-Morpholino-1-cyclohexene: Similar structure but with different reactivity due to the position of the double bond.
4-(1-Cyclohexen-1-yl)morpholine: Another name for 2-(Cyclohex-3-en-1-yl)morpholine, highlighting its structural similarity.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
特性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
2-cyclohex-3-en-1-ylmorpholine |
InChI |
InChI=1S/C10H17NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-2,9-11H,3-8H2 |
InChIキー |
VVEQGRPWCXOMLC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC=C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


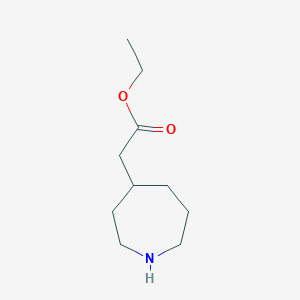

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
